N-[4-(1-pyrrolidinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(1-pyrrolidinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide, commonly known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the B-cell receptor (BCR) signaling pathway, which plays a crucial role in the development and survival of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
Mechanism of Action
TAK-659 works by selectively binding to the active site of BTK, preventing its phosphorylation and subsequent activation. This leads to the inhibition of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which are crucial for the survival and proliferation of B-cells.
Biochemical and Physiological Effects
The inhibition of BTK by TAK-659 has several biochemical and physiological effects on B-cells. It leads to decreased activation, proliferation, and survival of B-cells, as well as decreased production of cytokines and chemokines that promote inflammation and tumor growth. TAK-659 also enhances the activity of immune effector cells, such as natural killer cells and T-cells, which can further contribute to anti-tumor activity.
Advantages and Limitations for Lab Experiments
One of the main advantages of TAK-659 as a research tool is its selectivity for BTK, which allows for the specific inhibition of B-cell signaling pathways without affecting other signaling pathways. However, one limitation of TAK-659 is its relatively short half-life, which may require frequent dosing in in vivo studies. Additionally, TAK-659 may have off-target effects on other kinases, which could complicate data interpretation.
Future Directions
Future research on TAK-659 could focus on several areas, including the optimization of dosing schedules and combination therapies with other anti-cancer agents. Additionally, further studies could investigate the potential use of TAK-659 in other B-cell malignancies, such as multiple myeloma and Waldenström macroglobulinemia. Finally, studies could explore the use of TAK-659 as a research tool to better understand the role of BTK in normal and malignant B-cell biology.
Synthesis Methods
The synthesis of TAK-659 involves several steps, including the reaction of 4-aminophenyl-1-pyrrolidinylcarbonyl chloride with 4-(tetrahydro-2-furanylmethoxy)benzoic acid, followed by the addition of benzoyl chloride and triethylamine. The resulting product is then purified through column chromatography to obtain TAK-659 in its pure form.
Scientific Research Applications
TAK-659 has been extensively studied in preclinical models of B-cell malignancies, including CLL and NHL. In vitro studies have shown that TAK-659 inhibits BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B-cells. In vivo studies have demonstrated that TAK-659 has potent anti-tumor activity in mouse models of CLL and NHL, with minimal toxicity to normal cells.
properties
Molecular Formula |
C23H26N2O4 |
---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
4-(oxolan-2-ylmethoxy)-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzamide |
InChI |
InChI=1S/C23H26N2O4/c26-22(17-7-11-20(12-8-17)29-16-21-4-3-15-28-21)24-19-9-5-18(6-10-19)23(27)25-13-1-2-14-25/h5-12,21H,1-4,13-16H2,(H,24,26) |
InChI Key |
LVKKJZZKKMCUNS-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OCC4CCCO4 |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OCC4CCCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.